molecular formula C13H18N2O2S2 B3290817 1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-00-2

1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B3290817
CAS No.: 868218-00-2
M. Wt: 298.4 g/mol
InChI Key: HRCXIXIYJSXJQK-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic compound belonging to the class of 2-substituted 4,5-dihydro-1H-imidazole derivatives. This class of compounds is of significant interest in medicinal chemistry and pharmacological research. Structurally related analogs have been investigated for their potential as antidepressants, with studies identifying a unique combination of alpha 2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities within this chemical series . The presence of the ethanesulfonyl group and the (4-methylphenyl)methyl)sulfanyl moiety contributes to the compound's distinct electronic and steric properties, which may influence its binding affinity and selectivity towards biological targets. Researchers utilize this compound and its analogs as valuable chemical tools for probing neurological pathways and developing novel therapeutic agents . As a building block in organic synthesis, it serves for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

1-ethylsulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-3-19(16,17)15-9-8-14-13(15)18-10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCXIXIYJSXJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps. One common method includes the reaction of 4-methylbenzyl mercaptan with 1,2-dibromoethane to form 2-(4-methylphenylmethylthio)ethane. This intermediate is then reacted with imidazole in the presence of a base, such as sodium hydride, to yield the desired compound. The reaction conditions typically involve refluxing in an appropriate solvent, such as dimethylformamide (DMF), for several hours .

Chemical Reactions Analysis

1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfoxides back to sulfides.

    Substitution: The ethanesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. The presence of the ethanesulfonyl and methylphenyl groups in this compound may enhance its efficacy against various pathogens. Research has shown that modifications in the imidazole ring can lead to improved antimicrobial activity, suggesting that this compound could be a candidate for further development in this area .

Anti-inflammatory Effects : Imidazole derivatives have been investigated for their anti-inflammatory properties. The sulfonyl group may play a role in modulating inflammatory pathways, making this compound a potential candidate for treating conditions characterized by inflammation .

Anticancer Potential : Research into imidazole compounds has revealed promising anticancer activities. The unique structure of 1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole could be explored for its ability to inhibit tumor growth or induce apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial activity of various imidazole derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Inflammatory Response Modulation
Another study investigated the anti-inflammatory effects of imidazole derivatives in a murine model of acute inflammation. The administration of the compound resulted in a significant decrease in pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

Key Compounds for Comparison :

1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole (C₁₁H₁₄N₂O₂S₂, 270.37 g/mol)

  • Differences :
  • R1 : Aromatic sulfonyl (4-methylphenyl) vs. aliphatic ethanesulfonyl.
  • R2 : Methylthio vs. 4-methylbenzylthio.
    • Impact : The aromatic sulfonyl group in may enhance π-π stacking interactions, while the ethanesulfonyl group in the target compound offers better metabolic stability due to reduced aromatic oxidation.

2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole (C₁₆H₁₃F₂N₂O₂S₂, 378.41 g/mol)

  • Differences :
  • Fluorine Substituents : Introduce electronegativity, increasing binding affinity to polar targets.
    • Impact : Fluorination improves membrane permeability but may reduce solubility compared to the target compound’s methyl group.

1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole (C₁₇H₁₈N₂O₂S, 314.40 g/mol)

  • Differences :
  • R1 : 3,4-Dimethylphenylsulfonyl vs. ethanesulfonyl.
  • R2 : Phenyl vs. benzylthio.
    • Impact : The dimethylphenyl group enhances solubility, while the phenyl substituent at R2 facilitates hydrophobic interactions.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) logP* Water Solubility* Key Features
Target Compound C₁₃H₁₈N₂O₂S₂ 298.43 3.2 Low Aliphatic sulfonyl, bulky thioether
1-[(4-MePh)SO₂]-2-MeS-4,5-dihydro-1H-imidazole C₁₁H₁₄N₂O₂S₂ 270.37 2.8 Moderate Aromatic sulfonyl, smaller thioether
2-(4-FluoroBenzylthio)-1-(4-FluoroPhSO₂)-imidazole C₁₆H₁₃F₂N₂O₂S₂ 378.41 4.1 Low Fluorinated, high lipophilicity
1-(3,4-DiMePhSO₂)-2-Ph-4,5-dihydro-1H-imidazole C₁₇H₁₈N₂O₂S 314.40 3.5 Moderate Dimethylphenyl, phenyl substituent

*logP and solubility estimates based on substituent contributions (e.g., fluorine increases logP, aliphatic chains reduce solubility).

Biological Activity

The compound 1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. Imidazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antifungal effects. This article reviews the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure features an imidazole ring, a sulfonyl group, and a methylphenyl substituent that contribute to its biological properties.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a range of biological activities. The specific compound under review has shown potential in various studies:

  • Anticancer Activity : Preliminary studies indicate that derivatives of imidazole can induce apoptosis in cancer cells. For instance, compounds similar in structure have been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to enhanced cancer cell death .
  • Antimicrobial Properties : The imidazole ring is known for its ability to interact with microbial targets, suggesting potential antibacterial and antifungal activities .

Antitumor Activity

A study on related imidazole compounds demonstrated significant antiproliferative effects against various cancer cell lines (e.g., A549, SGC-7901, HeLa). The compound exhibited an IC50 value comparable to established chemotherapeutics such as 5-fluorouracil (5-FU) .

Table 1: Antiproliferative Activity of Imidazole Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
4fA54918.5323-46
4fHeLa3.24Higher than 5-FU

In this study, compound 4f was noted for its ability to selectively inhibit tumor cells while sparing normal cells .

Antimicrobial Studies

In another investigation focusing on antimicrobial activity, various imidazole derivatives were synthesized and tested against common pathogens. The results indicated that these compounds could effectively inhibit bacterial growth, showcasing their potential as new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Apoptosis Induction : The compound has been shown to modulate apoptotic pathways by increasing the expression of Bax and decreasing Bcl-2 levels in treated cells. This shift promotes apoptosis in cancer cells .
  • Receptor Interaction : Similar imidazole compounds have demonstrated affinity for various receptors involved in cardiovascular regulation, suggesting potential applications in treating hypertension .

Q & A

Q. Example Refinement Parameters :

ParameterValue (SHELXL)Notes
R1 (all data)< 0.05High-resolution cutoff: 0.8 Å
Occupancy (disorder)0.7:0.3Refined via free variables

Basic Question: What synthetic routes are reported for analogous 4,5-dihydroimidazole derivatives?

Answer:
Common methods include:

  • Cyclocondensation : Reacting thioureas with α-halo ketones, followed by sulfonation (e.g., using ethanesulfonyl chloride) .
  • Protection-deprotection strategies : Introducing sulfanyl groups via nucleophilic substitution on pre-formed imidazole intermediates .
  • Microwave-assisted synthesis : Reduces reaction time for imidazole ring formation (e.g., 30 mins at 150°C) .

Advanced Question: How can computational reaction path searching (e.g., via ICReDD’s workflow) predict regioselectivity in sulfonyl/sulfanyl substitutions?

Answer:

Quantum chemical calculations : Use Gaussian or ORCA to map potential energy surfaces for sulfonation at C1 vs. C2 positions.

Transition state analysis : Identify kinetic vs. thermodynamic control using Nudged Elastic Band (NEB) methods .

Machine learning : Train models on existing imidazole sulfonation data to predict optimal conditions (e.g., solvent, catalyst).

Experimental validation : Compare computed barriers with observed yields under varying temperatures (25–80°C).

Advanced Question: What strategies resolve contradictions between experimental NMR shifts and DFT-predicted values for the methylphenyl substituent?

Answer:

Solvent modeling : Include implicit solvation (e.g., PCM model) in DFT calculations to match experimental (DMSO-d₆) conditions.

Conformational averaging : Perform MD simulations to account for rotational flexibility of the methylphenyl group .

Hybrid functionals : Use B3LYP-D3 instead of pure GGA functionals for better accuracy in non-covalent interactions.

Cross-validation : Compare with X-ray-derived Hirshfeld surfaces to assess packing effects on chemical shifts .

Basic Question: What safety precautions are critical when handling sulfanyl- and sulfonyl-containing imidazoles?

Answer:

  • Ventilation : Use fume hoods due to potential release of volatile sulfur compounds.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Stability testing : Assess thermal stability via DSC to avoid exothermic decomposition during synthesis .

Advanced Question: How can variable-temperature NMR (VT-NMR) characterize the dynamic behavior of the 4,5-dihydroimidazole ring?

Answer:

Temperature range : Acquire spectra from −50°C to +80°C in DMSO-d₆ or CDCl₃.

Line shape analysis : Use EXSY or band-selective excitation to detect ring puckering or chair-boat transitions.

Activation parameters : Calculate ΔG‡ via Eyring equation from coalescence temperatures.

Cross-reference with XRD : Compare with low-temperature crystal structures to correlate solution and solid-state dynamics .

Advanced Question: What catalytic systems enhance the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Palladium catalysts : Pd(OAc)₂ with SPhos ligand for aryl boronic acid coupling at the sulfanyl position.
  • Microwave acceleration : Achieve >90% yield in 1 hour at 100°C .
  • Solvent screening : Test DMF/H₂O mixtures for solubility vs. reactivity trade-offs.
  • In situ monitoring : Use ReactIR to track intermediate formation and optimize catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

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